molecular formula C20H28N2O3 B6753036 N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No.: B6753036
M. Wt: 344.4 g/mol
InChI Key: HKBPVEVWDIKFRX-UHFFFAOYSA-N
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Description

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-3,4-dihydroquinoline-6-carboxylic acid with 2-tert-butyloxan-3-ylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-oxo-3,4-dihydroquinoline: A precursor in the synthesis of various quinoline derivatives.

    tert-Butyl derivatives: Compounds containing the tert-butyl group, which can influence the chemical and biological properties of the molecule.

Uniqueness

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is unique due to the presence of the tert-butyloxan-3-ylmethyl group, which can enhance its stability and biological activity

Properties

IUPAC Name

N-[(2-tert-butyloxan-3-yl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-20(2,3)18-15(5-4-10-25-18)12-21-19(24)14-6-8-16-13(11-14)7-9-17(23)22-16/h6,8,11,15,18H,4-5,7,9-10,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBPVEVWDIKFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCCO1)CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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